molecular formula C19H22BNO4 B8038595 Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B8038595
M. Wt: 339.2 g/mol
InChI Key: JTURKCDVNAXKIF-UHFFFAOYSA-N
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Description

Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical compound characterized by its boronic ester functional group and phenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the appropriate phenyl boronic acid derivative. The general synthetic route involves the following steps:

  • Boronic Acid Derivative Formation: The starting material, phenyl boronic acid, is converted to its pinacol ester derivative using pinacol and a dehydration agent.

  • Coupling Reaction: The pinacol ester derivative undergoes a Suzuki-Miyaura cross-coupling reaction with a phenyl halide in the presence of a palladium catalyst and a base.

  • Carbamate Formation: The resulting boronic acid derivative is then reacted with an isocyanate reagent to form the carbamate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the above reaction steps, ensuring efficient use of reagents, and optimizing reaction conditions to achieve high yields. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Types of Reactions:

  • Oxidation: The boronic ester group can be oxidized to form phenyl boronic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the boronic ester to boronic acid.

  • Substitution: The phenyl carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are typically used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation: Phenyl boronic acid derivatives.

  • Reduction: Boronic acids.

  • Substitution: Substituted phenyl carbamates.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in complex organic molecules.

Biology: In biological research, phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

Industry: In material science, this compound can be used to develop advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst.

Molecular Targets and Pathways Involved:

  • Cross-Coupling Reactions: The boronic ester group interacts with palladium catalysts and organic halides to form carbon-carbon bonds.

  • Enzyme Inhibition: In biochemical assays, the compound may interact with specific enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the carbamate group.

  • Benzylboronic Acid: Another boronic acid derivative with a benzyl group instead of a phenyl group.

  • Phenyl Carbamate: Similar in structure but lacks the boronic ester group.

Uniqueness: Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to the combination of the boronic ester and carbamate groups, which allows it to participate in a wide range of chemical reactions and applications that are not possible with either group alone.

Properties

IUPAC Name

phenyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)14-10-12-15(13-11-14)21-17(22)23-16-8-6-5-7-9-16/h5-13H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTURKCDVNAXKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-(4,4,5,5-tetramethyl 1,3,2 dioxaborolan-2-yl) aniline (3 g, 0.013 mol) was dissolved in dichloromethane (350 mL) to which pyridine (1.02 g, 0.013 mol) and 4-nitrophenyl chloroformate was added. The reaction was stirred for 13 hr where TLC analysis showed consumption of all starting materials. The solution was washed with saturated NaHCO3 (3×50 mL), water (3×50 mL) and brine (3×50 mL). The organic layer was dried over Na2SO4 and solvent removed to yield a white crystalline solid [4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid phenyl ester, 4.45 g, 91%. 1H NMR (CDCl3 300 MHz) δ 1.4 (s, 12H), 7.1 (brs, 1H), 7.3 (d, 2H), 7.5 (d, 2H), 7.8 (d, 2H), 8.3 (d, 2H).
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Synthesis routes and methods II

Procedure details

Method as described for intermediate 12 using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to afford a white solid (4.71 g) used without further purification.
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